Propargyl-PEG3-Tos
Description
Overview of Polyethylene (B3416737) Glycol (PEG) Linkers in Advanced Chemical Systems
Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O−). chempep.com They have become indispensable tools in chemistry and biology due to a unique combination of properties. chempep.combiochempeg.com PEGs are highly soluble in water and many organic solvents, are non-toxic, and exhibit low immunogenicity, making them ideal for biological applications. broadpharm.comnih.govthermofisher.com The flexible nature of the PEG chain provides conformational flexibility to the molecules it connects. chempep.com
In advanced chemical systems, PEG linkers serve as flexible spacers to connect different molecular entities, such as drugs, proteins, peptides, or nanoparticles. chempep.comcreativepegworks.com This process, known as PEGylation, can dramatically improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. nih.govcreativepegworks.com For instance, attaching PEG chains to a protein drug can increase its size, which helps to prevent its rapid clearance from the body by the kidneys and extends its circulation lifetime. broadpharm.com The PEG chain can also shield the attached molecule from enzymatic degradation and recognition by the immune system. nih.gov
PEG linkers are available in two main classes: polydisperse and monodisperse. Polydisperse PEGs are mixtures of polymers with a range of molecular weights, while monodisperse (or discrete) PEGs have a precise, single molecular weight and a defined structure. biochempeg.combroadpharm.com The ability to functionalize the ends of these PEG chains with a wide variety of reactive groups allows for their use in a vast array of applications, including drug delivery systems like antibody-drug conjugates (ADCs), the formation of hydrogels, and the functionalization of surfaces and nanoparticles. biochempeg.combroadpharm.comcreativepegworks.com
Bifunctional Reagents as Enabling Tools in Synthetic Chemistry and Chemical Biology
Bifunctional reagents are molecules that contain two distinct reactive functional groups. wikipedia.org This dual functionality allows them to act as molecular bridges, connecting two different molecules or molecular fragments through chemical bonds. nih.gov The presence of two functional groups within a single molecule provides the properties of both, enabling complex molecular constructions and novel reaction pathways that would be difficult to achieve with monofunctional reagents. nih.govoup.com
In synthetic chemistry, bifunctional reagents are employed to build complex organic architectures in an atom-economical manner, often used in cross-coupling, cyclization, and polymerization reactions. nih.goviupac.org For example, they are fundamental to the synthesis of polymers like polyesters and polyamides through condensation polymerization. wikipedia.org
In the realm of chemical biology, bifunctional reagents, often called crosslinkers, are essential for bioconjugation—the process of linking biomolecules, such as proteins, peptides, or nucleic acids, to other molecules. axispharm.comnih.gov These reagents can be classified as homobifunctional (containing two identical reactive groups) or heterobifunctional (containing two different reactive groups). thermofisher.com Heterobifunctional reagents, like Propargyl-PEG3-Tos, are particularly valuable because they allow for controlled, stepwise reactions. One functional group can react with a target molecule, and after purification, the second functional group can be reacted with another molecule, minimizing the formation of unwanted byproducts. This controlled reactivity is crucial for creating well-defined bioconjugates for applications in diagnostics, therapeutics, and basic research. thermofisher.comnih.gov
Historical Development and Evolution of Propargyl- and Tosyl-Functionalized PEG Constructs
The use of polyethylene glycol in biomedical applications began in the 1970s, when it was first conjugated to proteins to reduce their immunogenicity and extend their circulation time in the body. chempep.combiochempeg.com The first PEGylated drug, Adagen®, was approved by the FDA in 1990. biochempeg.com The 1990s saw the emergence of monodisperse PEG linkers with defined molecular weights and terminal functional groups, which allowed for more precise and reproducible bioconjugation strategies. chempep.com
Initially, simple homobifunctional PEGs were common. However, the need for more sophisticated molecular constructs drove the evolution towards heterobifunctional and more complex architectures. chempep.com The development of "click chemistry," a concept introduced by K. Barry Sharpless and Morten Meldal, marked a significant milestone. iris-biotech.de The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provided a highly efficient, specific, and biocompatible reaction for linking molecules. iris-biotech.deinterchim.fr This led to the development of alkyne-functionalized PEG linkers, with the propargyl group (a terminal alkyne) being a popular choice due to its reactivity in CuAAC reactions. broadpharm.cominterchim.fr
Simultaneously, the use of sulfonate esters, particularly tosylates (toluene sulfonates), as highly efficient leaving groups in nucleophilic substitution reactions became a standard practice in organic synthesis. broadpharm.comnanosoftpolymers.com The tosyl group's ability to be readily displaced by nucleophiles like amines and thiols made it an ideal functional group for conjugation. broadpharm.comprecisepeg.com
The combination of these powerful chemical moieties led to the creation of constructs like Propargyl-PEG-Tos. This design merges the desirable properties of the PEG spacer with the orthogonal reactivity of the propargyl and tosyl groups. The evolution from simple PEG chains to precisely engineered, heterobifunctional linkers like this compound reflects the increasing demand for sophisticated tools capable of constructing complex, functional molecules for advanced research applications. broadpharm.combroadpharm.com
Scope and Significance of this compound in Academic Research
This compound is a heterobifunctional linker designed for advanced bioconjugation and synthetic applications. Its significance lies in the distinct and orthogonal reactivity of its two terminal groups, which allows for a high degree of control in multistep syntheses. broadpharm.comcd-bioparticles.net
The propargyl group serves as a handle for click chemistry. broadpharm.com It can react specifically with azide-containing molecules through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage. axispharm.combroadpharm.com This reaction is highly efficient, proceeds under mild conditions (including in aqueous solutions), and is orthogonal to most functional groups found in biological systems, making it exceptionally useful for modifying complex biomolecules. iris-biotech.de
The tosyl group (tosylate) is an excellent leaving group, making the carbon atom to which it is attached highly susceptible to nucleophilic attack. broadpharm.comnanosoftpolymers.comprecisepeg.com It reacts readily with nucleophiles such as primary amines (to form secondary amines) and thiols (to form thioethers). axispharm.comaxispharm.com This reaction provides a robust method for attaching the linker to proteins (via lysine (B10760008) or cysteine residues), peptides, or other molecules bearing these nucleophilic groups. precisepeg.com
The short, discrete PEG3 spacer imparts several beneficial properties. It increases the water solubility of the molecule and any subsequent conjugates, which is often crucial for biological applications. broadpharm.comcd-bioparticles.netbiochempeg.com The defined length of the PEG chain allows for precise control over the distance between the two conjugated species. creativepegworks.combiochempeg.com
Due to this versatile chemical nature, this compound is utilized in several areas of cutting-edge research:
Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies. For example, the tosyl group could react with an antibody, and the propargyl group could be used to click-conjugate an azide-modified drug, or vice-versa. biochempeg.comglpbio.commedchemexpress.com
PROTACs (Proteolysis-Targeting Chimeras): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as a building block for the linker that connects the target-binding ligand and the E3 ligase-binding ligand. sigmaaldrich.combiochempeg.comglpbio.com
Synthesis of Complex Molecules: It serves as a versatile building block for synthesizing complex molecules and conjugates for medicinal chemistry and chemical biology. sigmaaldrich.com
Surface Modification: The linker can be used to attach biomolecules to surfaces for the development of biosensors or functionalized materials. precisepeg.com
Structure
3D Structure
Properties
IUPAC Name |
2-(2-prop-2-ynoxyethoxy)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5S/c1-3-8-17-9-10-18-11-12-19-20(15,16)14-6-4-13(2)5-7-14/h1,4-7H,8-12H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLBARIQCXNLPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Architecture and Reactive Functional Groups of Propargyl Peg3 Tos
Structural Analysis of the Propargyl Moiety and its Alkyne Functionality
The propargyl group is an organic functional group with the structure HC≡C−CH₂−. wikipedia.org It is characterized by the presence of a terminal alkyne (a carbon-carbon triple bond), which is a key site of reactivity. numberanalytics.comrawsource.com This triple bond consists of one strong sigma (σ) bond and two weaker pi (π) bonds, resulting in a linear geometry of the two carbon atoms involved. numberanalytics.com The high electron density of the π-bonds makes alkynes electron-rich and thus reactive toward electrophiles. libretexts.org
The terminal hydrogen on the sp-hybridized carbon of the propargyl group is notably acidic compared to hydrogens on sp2 (alkene) or sp3 (alkane) hybridized carbons, with a pKa of about 25. msu.edu This acidity allows for deprotonation by a strong base to form a potent nucleophile known as an acetylide anion, which can participate in carbon-carbon bond-forming reactions. msu.edu
The primary reactivity of the alkyne functionality in Propargyl-PEG3-Tos stems from its ability to undergo addition reactions and, most notably, cycloaddition reactions. numberanalytics.commasterorganicchemistry.com It can react with azide-containing molecules in a highly efficient and specific reaction known as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "Click Chemistry," to form a stable triazole ring. broadpharm.comcd-bioparticles.net This reaction is widely used for conjugating molecules in various chemical and biological applications.
Characterization of the Tosyl Group as a Leaving Group
The tosyl group (p-toluenesulfonyl group, abbreviated as Ts or Tos) is a functional group with the formula CH₃C₆H₄SO₂−. wikipedia.org In this compound, it is part of a tosylate ester (R-OTs). The tosylate group is recognized as an excellent leaving group in nucleophilic substitution reactions, such as SN2 reactions. wikipedia.orglibretexts.orglibretexts.org
The effectiveness of tosylate as a leaving group is attributed to the stability of the tosylate anion that is formed upon its departure. libretexts.orglibretexts.org This stability arises from the delocalization of the negative charge on the oxygen atom across the sulfonyl group through resonance. libretexts.orgpressbooks.pub Because the p-toluenesulfonic acid is a strong acid, its conjugate base (the tosylate anion) is very weak and therefore stable. pressbooks.pub The conversion of a hydroxyl group, which is a poor leaving group, into a tosylate allows for facile nucleophilic substitution. wikipedia.orgcsbsju.edu In the context of this compound, the tosyl group can be readily displaced by nucleophiles like amines or thiols, enabling the covalent attachment of this linker to various substrates. axispharm.combroadpharm.com
Role of the Triethylene Glycol (PEG3) Spacer in Molecular Design
The spacer connecting the propargyl and tosyl groups is triethylene glycol (TEG or PEG3), a member of the polyethylene (B3416737) glycol (PEG) family with three repeating ethylene (B1197577) oxide units. wikipedia.org PEG linkers are widely used in bioconjugation to connect different molecular entities while imparting beneficial properties. chempep.comyoutube.com
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C6H14O4 | wikipedia.orgnus.edu.sg |
| Molecular Weight | 150.17 g/mol | wikipedia.orgnus.edu.sg |
| Appearance | Colorless, odorless, viscous liquid | wikipedia.org |
| Boiling Point | 285 °C | wikipedia.orgnus.edu.sg |
| Melting Point | -7 °C | wikipedia.org |
| Density | 1.1255 g/mL | wikipedia.org |
| Solubility | Miscible with water | wikipedia.org |
A primary function of the PEG3 spacer in this compound is to increase its hydrophilicity and solubility in aqueous environments. broadpharm.comcd-bioparticles.net Polyethylene glycols are known for their high water solubility, a property attributed to the ability of the repeating ethylene oxide units to form hydrogen bonds with water molecules. chempep.comresearchgate.net The oxygen atoms in the ether linkages act as hydrogen bond acceptors. researchgate.net This enhanced water solubility is a significant advantage when working with biological molecules, such as proteins and peptides, which often function in aqueous buffers. creativepegworks.com The increased hydrophilicity imparted by the PEG3 spacer helps to prevent the aggregation of hydrophobic molecules to which the linker might be attached. scispace.com
The PEG3 spacer provides conformational flexibility due to the free rotation around the C-O bonds in its backbone. chempep.com This flexibility allows the reactive ends of the this compound molecule to adopt various spatial orientations, which can be beneficial in conjugation reactions. It can reduce the steric hindrance that might otherwise prevent the reactive groups from accessing their targets on a larger molecule, such as a protein. nih.gov While longer PEG chains can sometimes mask the active sites of biomolecules, a short and defined spacer like PEG3 offers a balance, providing sufficient spatial separation without excessive shielding. scispace.com The length of the PEG linker is a critical factor, as it determines the distance between the conjugated molecules and can influence the biological activity and binding affinity of the final conjugate. scispace.combroadpharm.com
Synthetic Methodologies for Propargyl Peg3 Tos and Structural Analogues
Strategies for Propargyl Group Introduction via Etherification Reactions
The introduction of a propargyl group onto a PEG chain is typically achieved through etherification, a reliable method for forming stable carbon-oxygen bonds. This process is fundamental in creating PEG linkers tailored for "click" chemistry applications.
The primary method for attaching a propargyl group to a PEG molecule is a nucleophilic substitution reaction, often a variation of the Williamson ether synthesis. This approach involves the deprotonation of a terminal hydroxyl group on the PEG chain to form a potent nucleophile, the alkoxide ion. This is typically accomplished using a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH) mdpi.com.
The resulting PEG-alkoxide then attacks an electrophilic propargyl source, most commonly propargyl bromide. The bromide ion serves as an effective leaving group, facilitating the formation of a stable ether linkage. This reaction creates the terminal alkyne functionality essential for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions medchemexpress.commedchemexpress.com. The acetylide anion, formed from the deprotonation of a terminal alkyne, is a strong nucleophile that readily participates in substitution reactions, typically with primary halides, to form a new carbon-carbon bond libretexts.org.
A general scheme for this reaction is as follows:
Deprotonation: HO-PEG-OH + Strong Base → ⁻O-PEG-OH
Nucleophilic Attack: ⁻O-PEG-OH + Br-CH₂-C≡CH → H-C≡C-CH₂-O-PEG-OH + Br⁻
This method has been successfully used to synthesize α-hydroxyl-ω-propargyl PEG, where the potassium salt of a carboxyl-PEG-hydroxyl starting material is reacted with propargyl bromide to yield the propargyl ether at one terminus mdpi.com.
Synthesis of the Tosyl Ester Functionality
The tosyl group (p-toluenesulfonyl) is an excellent leaving group, making the tosylation of the remaining terminal hydroxyl group a critical step in activating the PEG linker for subsequent nucleophilic substitution reactions precisepeg.comnanosoftpolymers.com. This conversion transforms the poorly reactive hydroxyl group into a highly reactive tosylate ester masterorganicchemistry.com.
The tosylation of PEG derivatives is a well-established procedure that involves the reaction of the terminal hydroxyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction masterorganicchemistry.com. A variety of bases and solvent systems have been employed to facilitate this transformation.
Common protocols include the use of organic bases like pyridine or triethylamine (Et₃N) in an anhydrous organic solvent such as dichloromethane (CH₂Cl₂) or toluene mdpi.comnih.gov. For instance, a typical procedure involves dissolving the PEG derivative in CH₂Cl₂ with Et₃N, followed by the addition of TsCl at reduced temperatures (e.g., -10 °C) nih.gov. Alternative methods have been developed to avoid the use of pyridine, which can be difficult to remove. One such method employs a heterogeneous mixture of THF and an aqueous solution of sodium hydroxide (NaOH), which has been shown to quantitatively convert hydroxyl groups to tosylates nih.gov. Another approach utilizes silver oxide (Ag₂O) and potassium iodide (KI) in toluene for selective monotosylation of symmetrical PEG diols mdpi.com.
Mechanochemical procedures have also been developed as a solvent-free, sustainable alternative to traditional solution-based methods. This involves milling the PEG reactant with a base, followed by the addition of TsCl, leading to good or quantitative yields of the tosylated product beilstein-journals.orgnih.gov.
| Base/Catalyst System | Solvent | Key Features | Reference |
|---|---|---|---|
| Triethylamine (Et₃N) | Dichloromethane (CH₂Cl₂) | Standard procedure, requires anhydrous conditions. | nih.gov |
| Pyridine | Pyridine (as solvent and base) | Traditional method; can be difficult to remove excess pyridine. | mdpi.comscielo.org.za |
| Sodium Hydroxide (NaOH) | THF/Water | Quantitative conversion; avoids pyridine. | nih.gov |
| Silver Oxide (Ag₂O) / Potassium Iodide (KI) | Toluene | Allows for selective monotosylation of PEG diols. | mdpi.com |
| Sodium Hydroxide (NaOH) | None (Mechanochemical) | Solvent-free, rapid, and sustainable. | beilstein-journals.org |
Achieving high yield and purity in the synthesis of Propargyl-PEG3-Tos requires careful optimization of the tosylation step to prevent side reactions and ensure complete conversion. A significant challenge is the potential for ditosylation if the starting material is a PEG diol, or the formation of symmetric PEG-type impurities.
One effective strategy for improving purity is to use a protecting group, such as a trityl group, on one end of the PEG chain while the other end is tosylated. The protecting group can then be removed, and the resulting hydroxyl group can be converted to the propargyl ether. This stepwise approach provides greater control over the reaction and minimizes the formation of undesired symmetric byproducts nih.gov.
For chromatography-free synthesis, reaction conditions can be optimized to selectively hydrolyze the excess TsCl after the tosylation is complete. By running the reaction at a low temperature (0 °C) with vigorous stirring in a biphasic THF/water/NaOH system, the tosylation of PEG proceeds much faster than the hydrolysis of TsCl. After the starting material is consumed, warming the mixture to room temperature allows for the selective hydrolysis of the remaining TsCl, simplifying the workup procedure rsc.org. It has also been observed that longer PEG chains may undergo tosylation faster, possibly due to different distributions at the organic-aqueous interface where the reaction occurs rsc.org.
Comparative Synthesis of Analogous PEG Linkers
The choice of activating group at the terminus of a PEG linker is crucial for its subsequent reactivity. Besides the commonly used tosyl group, the mesyl (methanesulfonyl) group is another important sulfonate ester used for this purpose.
Both tosylates (OTs) and mesylates (OMs) function as excellent leaving groups in nucleophilic substitution reactions by converting a hydroxyl group into a reactive sulfonate ester nanosoftpolymers.commasterorganicchemistry.com. The key difference lies in their structure: the tosyl group contains a p-tolyl substituent, while the mesyl group has a methyl substituent. This structural difference influences their reactivity and physical properties.
Synthesis: The synthesis of mesyl-terminated PEG is analogous to tosylation, using methanesulfonyl chloride (MsCl) instead of TsCl. The reaction is typically carried out in the presence of a base like triethylamine in a solvent such as dichloromethane mdpi.comnih.gov.
Reactivity and Stability: For practical purposes in many substitution reactions, tosylates and mesylates are often considered interchangeable due to their similar leaving group ability masterorganicchemistry.com. However, subtle differences exist. PEG mesylate is generally considered to be more reactive than PEG tosylate but also exhibits lower stability precisepeg.com. The formation of a reactive sulfene intermediate during mesylation can give it an advantage when reacting with sterically hindered alcohols that react slowly with TsCl chemistrysteps.com.
Practical Considerations: The larger size of the tosyl group can be advantageous in some contexts. For example, the tosylation of a liquid alcohol can result in a solid product, which is often easier to handle and purify through crystallization chemistrysteps.com. Additionally, the aromatic ring in the tosyl group allows for easier visualization on a TLC plate using UV light, which can aid in monitoring reaction progress chemistrysteps.com.
| Feature | PEG-Tosylate (PEG-OTs) | PEG-Mesylate (PEG-OMs) | Reference |
|---|---|---|---|
| Reagent | p-Toluenesulfonyl chloride (TsCl) | Methanesulfonyl chloride (MsCl) | masterorganicchemistry.com |
| Reactivity | Highly reactive leaving group. | Generally more reactive than tosylate. | precisepeg.com |
| Stability | More stable than mesylate. | Less stable than tosylate. | precisepeg.com |
| Physical Properties | Larger group, can induce crystallization. Aromatic ring is UV-active. | Smaller group. | chemistrysteps.com |
| Leaving Group Ability | Excellent. | Excellent, essentially interchangeable with tosylate for most applications. | masterorganicchemistry.com |
Reaction Mechanisms and Chemical Transformations Involving Propargyl Peg3 Tos
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with the Propargyl Moiety
The propargyl group is a terminal alkyne that readily participates in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govmedchemexpress.com This reaction is prized for its high efficiency, specificity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments over a pH range of 4 to 12. nih.govorganic-chemistry.org
The CuAAC reaction transforms the propargyl group of Propargyl-PEG3-Tos and an azide-containing molecule into a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov The generally accepted mechanism proceeds through a multi-step catalytic cycle involving a copper(I) catalyst, which can be generated in situ from Cu(II) salts (like CuSO₄) with a reducing agent such as sodium ascorbate. nih.govorganic-chemistry.org
The catalytic cycle is understood to involve the following key steps:
Formation of a Copper-Acetylide Intermediate: The catalytically active Cu(I) species coordinates with the terminal alkyne of the propargyl group. Subsequent deprotonation results in the formation of a copper(I) acetylide intermediate. DFT calculations suggest that the coordination of Cu(I) to the alkyne is exothermic in water, contributing to the observed rate acceleration in aqueous media. organic-chemistry.org
Activation of the Azide (B81097): The azide substrate coordinates to the copper center of the acetylide complex. Mechanistic studies suggest that the formation of this ternary copper/alkyne/azide complex can be the rate-determining step. researchgate.net Some proposals suggest the involvement of a second copper atom, which may favor the reaction by forming a dinuclear copper acetylide species that then binds the azide. nih.gov
Cycloaddition: The coordinated azide undergoes a [3+2] cycloaddition with the alkyne. This step proceeds via a six-membered copper-containing metallacycle intermediate. nih.gov
Protonolysis and Product Release: The resulting copper triazolide intermediate undergoes protonolysis, typically from a proton source in the reaction medium, which cleaves the copper-carbon bond. This step releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue. nih.govresearchgate.net
This mechanism ensures the exclusive formation of the 1,4-regioisomer, in contrast to the thermal Huisgen cycloaddition which yields a mixture of 1,4- and 1,5-regioisomers. nih.gov
The CuAAC reaction is characterized by its favorable kinetics and thermodynamics, exhibiting a massive rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction. organic-chemistry.org The reaction is highly exothermic and typically proceeds rapidly at or below room temperature. nih.govacs.org
The thermodynamic profile of the CuAAC reaction is highly favorable, with a strongly exergonic cyclization step. acs.org This large negative change in Gibbs free energy drives the reaction to completion, resulting in the high yields typically observed for click reactions.
Table 1: Factors Influencing CuAAC Reaction with this compound
| Factor | Effect on Reaction | Rationale |
|---|---|---|
| Catalyst | Essential for rate and regioselectivity | Lowers the activation energy and directs the formation of the 1,4-triazole isomer. nih.gov |
| Ligands (e.g., THPTA) | Can accelerate the reaction | Stabilize the Cu(I) oxidation state and prevent catalyst disproportionation, increasing catalytic efficiency. broadpharm.com |
| Solvent | Aqueous media often accelerate the reaction | Favorable energetics for the coordination of Cu(I) to the alkyne in water. organic-chemistry.org The PEG3 spacer in this compound enhances aqueous solubility. broadpharm.com |
| Azide Structure | Electronic and steric properties have a minor effect | The reaction is generally tolerant of a wide variety of azide structures. nih.gov |
Nucleophilic Substitution Reactions Mediated by the Tosyl Leaving Group
The tosylate (-OTs) moiety of this compound is an excellent leaving group, making the molecule a versatile substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. broadpharm.comucalgary.ca The tosylate anion is the conjugate base of a strong acid (p-toluenesulfonic acid, pKa ≈ -2.8) and is highly stabilized by resonance, which facilitates its displacement by a wide range of nucleophiles. ucalgary.ca This allows for the conversion of the tosylated hydroxyl group into other functionalities under relatively mild, non-acidic conditions. ucalgary.capearson.com
The primary carbon to which the tosyl group is attached in this compound is unhindered, making it an ideal substrate for Sₙ2 reactions. acs.org The rate of these reactions is typically second-order, dependent on the concentrations of both the this compound substrate and the incoming nucleophile. broadpharm.com A wide array of nucleophiles can effectively displace the tosylate group.
Common nucleophiles and their expected reactivity include:
Thiols (R-SH): Thiolates (RS⁻) are excellent nucleophiles and react readily with tosylates to form stable thioether linkages. broadpharm.com PEG tosylates are known to be reactive with thiols. broadpharm.com
Amines (R-NH₂): Primary and secondary amines can displace the tosylate group to form secondary and tertiary amines, respectively. broadpharm.commdpi.com
Azides (N₃⁻): The azide ion is a very effective nucleophile for Sₙ2 reactions with tosylates, providing a route to synthesize azido-functionalized PEG linkers. mdpi.com
Hydroxides (OH⁻) and Alkoxides (RO⁻): These strong nucleophiles can displace the tosylate, though this is often a less synthetically useful transformation as it reverts to an alcohol or ether.
Halides (I⁻, Br⁻, Cl⁻): Halide ions can act as nucleophiles, with reactivity generally following the order I⁻ > Br⁻ > Cl⁻ in polar aprotic solvents.
Table 2: General Reactivity of this compound with Common Nucleophiles via Sₙ2
| Nucleophile Class | Example Nucleophile | Resulting Functional Group | Relative Reactivity |
|---|---|---|---|
| Thiolates | Sodium thiomethoxide (NaSMe) | Thioether | Very High |
| Azides | Sodium azide (NaN₃) | Azide | High |
| Amines | Propargylamine | Secondary Amine | Moderate to High |
| Halides | Sodium iodide (NaI) | Iodide | Moderate |
| Alkoxides | Sodium methoxide (B1231860) (NaOMe) | Ether | Moderate |
| Carboxylates | Sodium acetate (B1210297) (NaOAc) | Ester | Low to Moderate |
Stereochemistry: The Sₙ2 reaction is a stereospecific process. broadpharm.com It proceeds through a concerted mechanism involving a backside attack by the nucleophile on the electrophilic carbon. libretexts.orgmasterorganicchemistry.com This approach, which is 180° opposite to the leaving group, results in a Walden inversion of the stereochemical configuration at the reaction center. masterorganicchemistry.comlibretexts.org While the this compound molecule itself is achiral, if it were synthesized from a chiral alcohol, the subsequent Sₙ2 displacement of the tosylate group would proceed with complete inversion of configuration. libretexts.orglibretexts.org The formation of the tosylate from the alcohol, however, occurs with retention of configuration as the C-O bond is not broken during this step. masterorganicchemistry.com
Regioselectivity: Nucleophilic substitution on this compound is highly regioselective. The nucleophile will exclusively attack the primary carbon atom that is directly bonded to the tosylate leaving group. This is due to this carbon being the most electrophilic center and sterically accessible for the required backside attack of the Sₙ2 mechanism. echemi.com Attack at other positions within the molecule, such as the carbons of the PEG chain or the propargyl group, is not observed under typical nucleophilic substitution conditions.
Propargyl-PEG3-Mesyl, where the tosyl group is replaced by a methanesulfonyl (mesyl) group, is a closely related compound. Both tosylate and mesylate are excellent leaving groups in Sₙ2 reactions because they are resonance-stabilized conjugate bases of strong sulfonic acids. masterorganicchemistry.com For most practical purposes in introductory organic chemistry, their leaving group abilities are considered to be very similar and interchangeable. masterorganicchemistry.com
However, subtle differences in their structure lead to differences in reactivity, primarily due to steric effects.
Steric Hindrance: The tosyl group (p-toluenesulfonyl) is sterically bulkier than the mesyl group (methanesulfonyl) due to the presence of the p-tolyl (toluene) ring. mdpi.com In Sₙ2 reactions, increased steric hindrance at the reaction center or on the leaving group can slow the reaction rate by destabilizing the crowded trigonal bipyramidal transition state. libretexts.orglibretexts.orgyoutube.com Therefore, it is generally expected that nucleophilic substitution on Propargyl-PEG3-Mesyl would be slightly faster than on the corresponding tosylate, assuming all other conditions are identical.
PEG Chain Influence: The flexible PEG3 chain itself contributes to the steric environment around the reaction center. While it is not directly attached to the electrophilic carbon, its conformational flexibility can create a "steric cloud" that may influence the approach of the nucleophile. However, this effect would be identical for both the tosylate and mesylate derivatives. The primary difference in steric hindrance originates from the leaving groups themselves.
Kinetic studies on neopentyl systems have shown that tosylate is a slightly better leaving group than mesylate in some contexts, though both are significantly less reactive than triflate but more reactive than halides like chloride. nih.gov In another comparison, mesylate was found to have a slightly higher relative leaving group ability than tosylate. broadpharm.com This highlights that the relative reactivity can be substrate and system-dependent.
Table 3: Comparison of this compound and Propargyl-PEG3-Mesyl
| Property | This compound | Propargyl-PEG3-Mesyl | Rationale for Difference |
|---|---|---|---|
| Leaving Group | Tosylate (-OTs) | Mesylate (-OMs) | Different sulfonyl chloride used in synthesis. |
| Leaving Group Ability | Excellent | Excellent | Both are resonance-stabilized anions of strong acids. masterorganicchemistry.com |
| Steric Bulk | Larger | Smaller | The p-tolyl group in tosylate is larger than the methyl group in mesylate. mdpi.com |
| Expected Sₙ2 Rate | Slightly Slower | Slightly Faster | Less steric hindrance in the mesylate transition state. mdpi.comyoutube.com |
| Solubility | High in aqueous media | High in aqueous media | Dominated by the hydrophilic PEG3 spacer. broadpharm.com |
Orthogonal Reactivity and Multi-Step Synthesis Design in Systems Utilizing this compound
The strategic design of complex molecular architectures and bioconjugates often hinges on the use of heterobifunctional linkers that allow for sequential and selective reactions. This compound, with its distinct propargyl and tosyl functional groups, is a prime example of such a linker, enabling a high degree of control in multi-step synthetic pathways through its orthogonal reactivity. This orthogonality ensures that one functional group can react selectively while the other remains inert, to be utilized in a subsequent, distinct chemical transformation.
The two reactive centers of this compound, the terminal alkyne of the propargyl group and the p-toluenesulfonate (tosyl) group, exhibit chemoselectivity based on their differing reactivity profiles. The tosyl group is an excellent leaving group in nucleophilic substitution reactions, readily displaced by a variety of nucleophiles. nih.govaxispharm.comaxispharm.com In contrast, the propargyl group is relatively unreactive towards nucleophiles but is highly susceptible to metal-catalyzed cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." axispharm.com This differential reactivity allows for a two-stage ligation strategy, which is fundamental to its application in multi-step synthesis.
A practical illustration of the selective reactivity of the tosyl group is found in the synthesis of complex molecular precursors for biochemical and nanomaterial science applications. In one documented synthesis, this compound was employed to link a PEG spacer to a functionalized naphthoquinone derivative. nih.govuga.edu The reaction involved the nucleophilic attack of a phenolic hydroxyl group on the carbon atom bearing the tosylate, leading to the formation of a stable ether linkage. This reaction was carried out under specific conditions that highlight the chemoselectivity of the process. nih.govuga.edu
The following table details the specifics of this nucleophilic substitution reaction:
| Reactants | Reagents & Conditions | Product | Key Transformation | Reference |
| Starting Acetal (with phenolic -OH), this compound | K₂CO₃, DMF, 90°C, 8 hours | Propargylated Acetal-PEG3 conjugate | Formation of an ether bond via SN2 displacement of the tosyl group. The propargyl group remains unreacted. | nih.govuga.edu |
This initial transformation effectively utilizes the tosyl end of the linker to conjugate the PEG chain to a molecule of interest, while preserving the propargyl group for a subsequent reaction. The terminal alkyne is then available for a highly specific "click" reaction. The CuAAC reaction, for instance, would allow for the efficient and irreversible conjugation of an azide-modified molecule, such as a peptide, a small molecule drug, or a fluorescent dye, to the previously synthesized propargylated intermediate.
The design of a multi-step synthesis using this compound would, therefore, typically follow this sequence:
Nucleophilic Substitution: The tosyl group is reacted with a nucleophile (e.g., an alcohol, thiol, or amine) on the first molecule of interest. This step is often facilitated by a non-nucleophilic base and proceeds without affecting the propargyl group.
Purification: The intermediate product, now containing the propargyl group, is purified to remove any unreacted starting materials and reagents.
Click Chemistry: The purified intermediate is then subjected to a copper(I)-catalyzed cycloaddition with an azide-functionalized second molecule. This reaction forms a stable triazole linkage, completing the synthesis of the final conjugate.
This orthogonal, two-step approach is highly advantageous for several reasons. It allows for the controlled and stepwise assembly of complex structures, minimizes the formation of undesirable side products, and is compatible with a wide range of functional groups, making it a versatile strategy in fields such as drug delivery, proteomics, and materials science. The hydrophilic PEG3 spacer further imparts increased water solubility to the resulting conjugates, a desirable property in many biological applications. axispharm.comaxispharm.com
Applications of Propargyl Peg3 Tos in Bioconjugation and Chemical Biology Research
Covalent Conjugation of Biomolecules
The ability to covalently link different biomolecules or to attach synthetic moieties to biological macromolecules is fundamental to many areas of biomedical research and development. Propargyl-PEG3-Tos provides a robust platform for achieving such conjugations with a high degree of control and specificity.
Strategies for Protein and Peptide PEGylation
PEGylation, the covalent attachment of polyethylene (B3416737) glycol chains to proteins and peptides, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. broadpharm.comresearchgate.net It can increase their hydrodynamic size, leading to reduced renal clearance and extended circulation half-life, and can also shield them from proteolytic degradation and immune recognition. broadpharm.comcreativepegworks.com Site-specific PEGylation is particularly desirable to ensure a homogeneous product with preserved biological activity. nih.gov
This compound can be employed in site-specific PEGylation strategies. One approach involves the genetic incorporation of an unnatural amino acid containing a bioorthogonal functional group into the protein of interest. For instance, propargylglycine (B1618536) can be incorporated into a protein, providing a terminal alkyne handle for subsequent reaction with an azide-functionalized PEG molecule via CuAAC. nih.gov Conversely, an azide-containing amino acid could be incorporated, allowing for reaction with this compound.
Another strategy targets specific amino acid residues with unique reactivity. The tosyl group of this compound can react with nucleophilic residues on a protein, such as the thiol group of cysteine or the amine group of lysine (B10760008). cd-bioparticles.netnih.gov By controlling the reaction conditions, such as pH, some degree of selectivity for specific residues can be achieved. For example, N-terminal PEGylation can sometimes be achieved by exploiting the lower pKa of the α-amino group compared to the ε-amino groups of lysine residues. nih.gov Once the this compound linker is attached to the protein via its tosyl group, the terminal propargyl group is available for further functionalization, for example, by clicking on a reporter molecule or another biomolecule.
| PEGylation Strategy | Description | Key Features |
| Unnatural Amino Acid Incorporation | Genetic encoding of an amino acid with a bioorthogonal handle (e.g., alkyne or azide) into the protein, followed by click chemistry with a PEG reagent. | High site-specificity; requires protein engineering. |
| Cysteine-Specific Modification | Targeting the thiol group of a native or engineered cysteine residue with a thiol-reactive PEG reagent. creativepegworks.comnih.gov | High selectivity for cysteine; may require protein engineering if no accessible cysteine is present. |
| N-Terminal-Specific Modification | Exploiting the differential reactivity of the N-terminal α-amino group to achieve selective PEGylation under controlled pH conditions. nih.gov | Does not require protein engineering; can be challenging to achieve high selectivity. |
Functionalization of Oligonucleotides and Carbohydrates
The functionalization of oligonucleotides and carbohydrates is crucial for their use as diagnostics, therapeutics, and research tools. This compound can facilitate the attachment of various labels and functional groups to these biomolecules.
For oligonucleotides, modification is often performed at the 3' or 5' terminus. nih.govnih.gov A common method involves introducing a primary amine at one end during solid-phase synthesis. This amine can then be reacted with a this compound derivative where the tosyl group has been replaced by an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester. Alternatively, the tosyl group of this compound could potentially react with a thiol-modified oligonucleotide. The installed propargyl group can then be used to conjugate the oligonucleotide to other molecules, such as fluorescent dyes, quenchers, or proteins, using click chemistry. nih.govstratech.co.uk
Carbohydrate functionalization often involves targeting the hydroxyl groups. beilstein-journals.org One strategy is the selective oxidation of a cis-diol in a sugar ring using sodium periodate (B1199274) to generate a reactive aldehyde. nih.gov This aldehyde can then be reacted with a hydrazide- or aminooxy-derivatized this compound. Another approach is to selectively activate a primary hydroxyl group for nucleophilic substitution with the tosylate of this compound. The resulting propargylated carbohydrate can be used in a variety of applications, including the study of carbohydrate-protein interactions and the development of carbohydrate-based vaccines. beilstein-journals.org The hydrophilic PEG linker can also help to improve the solubility and bioavailability of the modified carbohydrate. beilstein-journals.org
Assembly of Hybrid Bioconjugates
This compound is an ideal linker for the assembly of hybrid bioconjugates, which are complex structures composed of different classes of biomolecules or a combination of biological and synthetic components. ucl.ac.uk These constructs are designed to have novel functions that are not present in the individual components.
For example, a protein can be functionalized with this compound via its tosyl group, and an oligonucleotide can be synthesized with a 5'-azide modification. The two components can then be joined together using CuAAC to create a protein-oligonucleotide conjugate. Such conjugates have applications in targeted drug delivery, where the oligonucleotide portion can act as a targeting agent to deliver the protein to a specific cell or tissue type.
Similarly, this compound can be used to attach biomolecules to the surface of nanoparticles. nih.gov For instance, the tosyl group can be reacted with an amine-functionalized nanoparticle surface. The resulting propargyl-decorated nanoparticles can then be conjugated to azide-containing biomolecules, such as proteins or peptides, to create nanoparticle-based delivery systems or diagnostic tools. nih.gov The PEG linker in this context not only aids in solubility but also provides a flexible spacer that allows the conjugated biomolecule to maintain its native conformation and function.
Development of Molecular Probes for Biological Systems
Molecular probes are essential tools for studying biological processes in real-time and with high specificity. They typically consist of a recognition element that binds to a specific target, a reporter group (e.g., a fluorophore or an affinity tag), and a linker that connects the two. This compound is well-suited for the role of the linker in the design and synthesis of such probes. nih.gov
Design of Fluorescent and Luminescent Probes
Fluorescent and luminescent probes are widely used for imaging and quantifying biological targets in cells and tissues. nih.gov The design of these probes often involves the conjugation of a target-specific ligand to a fluorescent or luminescent molecule.
| Probe Component | Function | Example |
| Recognition Element | Binds to the biological target of interest. | Small molecule inhibitor, peptide, antibody fragment |
| Linker | Connects the recognition element to the reporter group and provides spacing and solubility. | This compound |
| Reporter Group | Generates a detectable signal upon binding of the probe to its target. | Fluorescein, Rhodamine, Coumarin stratech.co.uk |
Creation of Affinity-Based Ligands and Tags
Affinity-based ligands and tags are used for the detection, purification, and identification of proteins and other biomolecules. These tools rely on the high-affinity and specific interaction between the tag and its binding partner, such as the biotin-streptavidin interaction.
This compound can be used to create biotinylated probes for affinity-based applications. For instance, a target-binding molecule with a nucleophilic handle can be conjugated to this compound. The resulting propargylated molecule can then be reacted with an azide-functionalized biotin (B1667282) derivative using click chemistry. The resulting biotinylated probe can be used to label its target in a complex biological sample. The labeled target can then be captured and purified using streptavidin-coated beads. The PEG linker in the probe can help to improve its accessibility to the target and reduce non-specific binding.
Immobilization and Surface Functionalization for Bio-Interfaces
The dual-reactive nature of this compound is central to its utility in surface chemistry. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions, enabling the covalent attachment of the linker to surfaces functionalized with nucleophiles such as amines or thiols. axispharm.com Concurrently, the terminal propargyl group provides a reactive handle for the subsequent attachment of azide-modified biomolecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." axispharm.com The integrated PEG3 spacer not only enhances the aqueous solubility of the linker and its conjugates but also provides a flexible, hydrophilic scaffold that can reduce non-specific protein adsorption on the functionalized surface. axispharm.com
Preparation of Bio-Functionalized Surfaces and Microarrays
The ability to create well-defined and biologically active surfaces is paramount for a range of applications, from cell culture studies to high-throughput screening. This compound provides a robust method for achieving this. The initial step typically involves the reaction of the tosylate group with a surface that has been pre-functionalized with primary amines or thiols. This forms a stable, covalent bond, orienting the propargyl group away from the surface, ready for subsequent conjugation.
Once the surface is decorated with propargyl groups, a diverse array of azide-containing molecules of interest, such as peptides, proteins, nucleic acids, or small molecule probes, can be "clicked" onto the surface. This method has been highlighted as a versatile strategy for surface modification. axispharm.com This layer-by-layer approach allows for precise control over the density and orientation of the immobilized biomolecules, which is a critical factor in the performance of bio-functionalized surfaces and microarrays.
In the context of microarray fabrication, this precise immobilization is particularly advantageous. While specific research detailing the use of this compound in microarray production is not extensively published, the principles of its underlying chemistries are well-established in this field. The "click" reaction's high efficiency and orthogonality mean that it can proceed under mild, aqueous conditions, preserving the biological activity of the molecules being attached. This is a significant advantage over other immobilization techniques that may require harsh conditions or lead to random orientations of the biomolecules.
A summary of the reaction steps for surface functionalization using this compound is presented below:
| Step | Reaction | Reactants | Purpose |
| 1. Surface Activation | Nucleophilic Substitution | Surface with amine/thiol groups + this compound | Covalently attach the linker to the surface. |
| 2. Biomolecule Immobilization | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Propargyl-functionalized surface + Azide-modified biomolecule | Attach the desired biomolecule to the linker. |
Engineering of Biosensors and Diagnostic Platforms
The development of sensitive and specific biosensors and diagnostic platforms often relies on the effective immobilization of biorecognition elements (e.g., antibodies, enzymes, or DNA probes) onto a transducer surface. The properties of this compound make it an attractive candidate for this purpose, although direct, detailed research findings on its specific use in this context are limited. The general applicability of tosylate and propargyl-containing PEG linkers, however, provides a strong basis for its potential. axispharm.com
The general strategy for constructing a biosensor using this linker would follow a similar path to the preparation of bio-functionalized surfaces. For instance, a gold surface, commonly used in electrochemical or surface plasmon resonance (SPR) biosensors, could first be modified with a thiol-containing compound to introduce nucleophilic sites for the tosyl group of this compound to react with. Subsequently, an azide-modified bioreceptor, specific to the analyte of interest, would be attached via click chemistry. The PEG spacer plays a crucial role here, extending the bioreceptor away from the surface to ensure its accessibility to the target analyte and minimizing steric hindrance.
The versatility of this approach allows for the creation of various types of diagnostic platforms. For example, in the development of a diagnostic microarray, different azide-modified capture probes could be spotted at distinct locations on a this compound functionalized slide, allowing for the simultaneous detection of multiple analytes in a single sample.
While a doctoral thesis has documented the use of this compound in the synthesis of a more complex, photocleavable linker intended for applications on mesoporous silica (B1680970) nanoparticles, this highlights its utility as a building block in the creation of sophisticated biomaterials. uga.edu The research involved the reaction of this compound with an acetal-containing compound in dimethylformamide (DMF) at 90°C, demonstrating its chemical stability and reactivity under specific laboratory conditions. uga.edu
Propargyl Peg3 Tos in Advanced Therapeutic Modality Development Research
Linker Applications in Antibody-Drug Conjugates (ADCs)
Linkers are a critical component of ADCs, connecting the monoclonal antibody to the cytotoxic payload and significantly influencing the conjugate's efficacy, stability, and pharmacokinetic profile. biochempeg.comwuxiapptec.com The design of these linkers is a key area of research, with a focus on ensuring stability in circulation and enabling payload release only at the target site. biochempeg.comadcreview.com
Design Principles for ADC Linkers Incorporating Propargyl-PEG3-Tos
This compound serves as a foundational reagent for constructing advanced ADC linkers that leverage the principles of modularity and hydrophilicity. Its distinct functional groups are exploited in a multi-step synthetic approach to achieve precisely engineered conjugates.
The primary role of the propargyl group is to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier click chemistry reaction. This reaction allows for the highly efficient and site-specific attachment of a payload (modified with a complementary azide (B81097) group) to an antibody (modified with an alkyne, or vice-versa). nih.gov This precise control over the conjugation site and the number of attached drug molecules leads to a homogenous drug-to-antibody ratio (DAR), which is a critical factor for a predictable and optimized therapeutic window. nih.gov
The tosyl group functions as a highly reactive leaving group, allowing the Propargyl-PEG3 unit to be readily incorporated into more complex linker structures through nucleophilic substitution reactions before the final conjugation to the antibody or payload. cd-bioparticles.netbroadpharm.com
| Component | Function in ADC Linker Design | Key Advantage |
| Propargyl Group | Enables site-specific conjugation via CuAAC (Click Chemistry). | Produces homogenous ADCs with controlled DAR. nih.gov |
| PEG3 Spacer | Increases hydrophilicity of the linker-payload. sinopeg.com | Mitigates aggregation, improves solubility, and allows for higher DARs. researchgate.netaacrjournals.org |
| Tosyl Group | Acts as a leaving group for synthetic elaboration of the linker. cd-bioparticles.net | Facilitates modular and flexible construction of complex linker architectures. |
Impact on Conjugate Stability and Targeted Delivery Mechanisms
The chemical nature of the linker directly impacts the stability of the ADC in systemic circulation and its ability to deliver the payload specifically to tumor cells.
The triazole ring formed by the click reaction of the propargyl group is exceptionally stable under physiological conditions. biochempeg.com This robust covalent bond ensures that the cytotoxic payload remains securely attached to the antibody during its transit through the bloodstream, minimizing premature drug release that could cause off-target toxicity to healthy tissues. wuxiapptec.comadcreview.com
The inclusion of the PEG3 spacer has a profound effect on the ADC's pharmacokinetic properties. rsc.org PEGylation, the process of attaching PEG chains, is a well-established strategy to enhance the therapeutic efficacy of biomolecules. nih.gov In the context of ADCs, the PEG linker creates a hydrophilic shield around the payload, which can reduce immunogenicity and decrease recognition by the reticuloendothelial system, thereby slowing down clearance from the body. biochempeg.com This leads to a longer circulation half-life, providing the ADC with more time to accumulate at the tumor site through the enhanced permeability and retention (EPR) effect, ultimately improving targeted delivery. nih.gov Research has shown that even short PEG chains can significantly improve an ADC's pharmacokinetic profile. aacrjournals.org
| ADC Property | Impact of PEG Linker Inclusion | Research Finding Example |
| Circulation Half-Life | Significantly prolonged. nih.gov | Insertion of a 10 kDa PEG chain extended the half-life of a miniaturized ADC by 11.2-fold. nih.gov |
| Plasma Clearance | Reduced, leading to higher exposure. aacrjournals.org | In a rat model, ADC exposure increased with PEG size up to PEG8, at which point pharmacokinetics approached that of the naked antibody. aacrjournals.org |
| Aggregation | Reduced due to increased hydrophilicity. aacrjournals.org | A PEGylated glucuronide-MMAE linker enabled the creation of stable ADCs with a high DAR of 8, which was not feasible with a non-PEGylated equivalent. aacrjournals.org |
| Immunogenicity | Potentially reduced. | PEG chains can shield the payload from the immune system, lowering the risk of an immune response. biochempeg.com |
Role in Proteolysis Targeting Chimeras (PROTACs) and Molecular Degraders
PROTACs are heterobifunctional molecules that co-opt the cell's own protein disposal machinery to eliminate disease-causing proteins. precisepeg.com They consist of two ligands—one binding the target protein and one recruiting an E3 ubiquitin ligase—joined by a chemical linker. The linker is not merely a passive spacer but a critical determinant of a PROTAC's success. precisepeg.comnih.gov
Optimization of Linker Length and Architecture in PROTAC Design
The design of the linker connecting the two active ends of a PROTAC is crucial for its potency and selectivity. This compound provides a valuable scaffold for the synthesis and optimization of these linkers.
The propargyl group is particularly useful for employing a modular "click chemistry" approach to PROTAC synthesis. Researchers can prepare a library of PROTACs by coupling various azide-functionalized E3 ligase ligands with different alkyne-functionalized target-binding ligands using a PEG-based linker core. nih.gov This strategy allows for the rapid and efficient exploration of different linker lengths, compositions, and attachment points to identify the optimal architecture for a given target. nih.gov
| PROTAC Target | Linker Composition | Key Finding on Linker Length Optimization |
| Estrogen Receptor α (ERα) | PEG-based | A 16-atom PEG linker was significantly more potent at degrading ERα than a 12-atom linker, despite similar binding affinities. explorationpub.com |
| Cellular Retinoic Acid-Binding Protein (CRABP)-I/II | PEG-based | A longer PEG linker shifted degradation selectivity towards CRABP-I, while a shorter one favored CRABP-II. explorationpub.com |
| Bromodomain-containing protein 4 (BRD4) | PEG and Alkyl chains | A series of PROTACs with varying linker lengths were synthesized via click chemistry to probe the optimal length for BRD4 degradation. nih.gov |
Facilitation of Ternary Complex Formation in PROTAC Research
The biological activity of a PROTAC is contingent upon its ability to induce and stabilize a productive ternary complex between the target protein and an E3 ligase. elifesciences.orgbiorxiv.org The linker plays a pivotal role in this process, governing the geometry and interactions within the complex.
The flexibility and length of the linker, constructed from units like this compound, are critical for allowing the two proteins to adopt a conformation that is favorable for the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein's surface. nih.govbiorxiv.org An optimized linker architecture helps to establish positive cooperativity, where favorable protein-protein interactions between the target and the E3 ligase stabilize the ternary complex. researchgate.net Computational modeling and structural biology are increasingly used to understand these dynamics and rationally design linkers that promote the formation of a productive ternary complex. researchgate.netfoxchase.org While stable ternary complex formation is often a prerequisite for degradation, it doesn't always guarantee it, highlighting the complex role of the linker in orienting the proteins for the subsequent ubiquitination step. elifesciences.orgbiorxiv.org
| Linker Property | Influence on Ternary Complex | Significance |
| Length & Flexibility | Determines the distance and relative orientation of the two bound proteins. explorationpub.comnih.gov | Critical for avoiding steric hindrance and enabling a productive conformation for ubiquitination. explorationpub.com |
| Composition (e.g., PEG) | Affects solubility and can introduce specific interactions within the complex. precisepeg.com | Can enhance complex stability and influence protein-protein interactions. |
| Attachment Points | The vector at which the linker exits the binding pockets influences the possible orientations. nih.gov | Optimizing attachment points is crucial for achieving potent degradation. nih.gov |
Engineering of Nanoparticles and Drug Delivery Systems
Surface modification is a critical step in designing nanoparticles for therapeutic applications, enabling them to carry drugs, target specific cells, and evade the immune system. irjweb.com this compound is an ideal reagent for the surface functionalization of nanoparticles using the precision of click chemistry.
The process typically involves first attaching the this compound molecule to the nanoparticle surface. The tosyl group can be displaced by nucleophilic groups (like amines or thiols) already present or introduced onto the nanoparticle's surface. This step coats the nanoparticle with a layer of PEG chains terminating in a propargyl group. cd-bioparticles.netbroadpharm.com
This "propargylated" surface is now primed for click chemistry. rsc.org By introducing azide-modified molecules, a wide array of functionalities can be covalently and stably attached to the nanoparticle. irjweb.commdpi.com This can include:
Targeting Ligands: Peptides, antibodies, or aptamers to direct the nanoparticle to specific cells or tissues. irjweb.comacs.org
Therapeutic Agents: Covalently linking drug molecules for controlled delivery.
Imaging Agents: Attaching fluorescent dyes or contrast agents for diagnostics and tracking. acs.org
The PEG3 component of the linker serves a dual purpose. It acts as a spacer, extending the attached functional molecule away from the nanoparticle surface to ensure its biological activity is not hindered. nih.gov It also contributes to the formation of a hydrophilic "stealth" coating, which improves the nanoparticle's colloidal stability, reduces protein adsorption (opsonization), and prolongs its circulation time, thereby enhancing its potential to reach the target site. nih.gov
| Step | Description | Chemical Groups Involved | Outcome |
| 1. Initial Coating | The this compound reagent is reacted with the nanoparticle. | Nanoparticle surface groups (e.g., -NH2, -OH) displace the tosylate (-OTs) group. | Nanoparticle surface is coated with PEG3 linkers. |
| 2. Surface Priming | The nanoparticle surface is now functionalized with terminal alkyne groups. | Propargyl group (-C≡CH) is exposed at the end of the PEG chain. | A "clickable" nanoparticle ready for bio-conjugation. |
| 3. Functionalization | Azide-modified molecules (drugs, ligands, etc.) are added. | The propargyl group reacts with the azide group via CuAAC. mdpi.com | Targeted, drug-loaded, or imaging-capable nanoparticles with enhanced stability. irjweb.comnih.gov |
Surface Modification of Liposomes and Polymeric Nanoparticles
The ability to modify the surface of nanocarriers like liposomes and polymeric nanoparticles is fundamental to enhancing their therapeutic efficacy. This compound serves as a key tool in this process, offering a versatile platform for attaching a wide array of molecules to the nanoparticle surface. This is primarily achieved through its two distinct functional groups: the propargyl group and the tosyl group.
The propargyl group, which contains a terminal alkyne, is readily utilized in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and specific, allowing for the covalent attachment of azide-containing molecules, such as targeting ligands, imaging agents, or other polymers, to the nanoparticle surface. This precise control over surface functionalization is crucial for developing targeted drug delivery systems that can selectively bind to and be internalized by specific cells or tissues.
Alternatively, the tosyl (tosylate) group is an excellent leaving group in nucleophilic substitution reactions. This allows for the conjugation of molecules containing nucleophilic groups, such as amines or thiols, to the nanoparticle. This dual reactivity provides researchers with a flexible toolkit for designing and synthesizing complex, multi-functional nanocarriers.
Research has demonstrated the successful functionalization of various nanoparticles using propargyl-PEG linkers. For instance, studies have shown the covalent attachment of proteins and even ultrasmall gold nanoparticles to the surface of calcium phosphate (B84403) nanoparticles using a propargyl-PEG3-aminooxy linker in a two-step click chemistry approach. researchgate.netmdpi.com In other research, propargyl-PEG linkers have been used to attach hyaluronic acid to liposomal surfaces, a strategy aimed at improving the targeting of cancer cells that overexpress hyaluronic acid receptors. nih.govmit.edu
The incorporation of the short, three-unit polyethylene (B3416737) glycol (PEG3) spacer is a critical feature of this compound. This hydrophilic spacer enhances the aqueous solubility of the linker and the resulting functionalized nanoparticles. nih.gov Furthermore, the PEG spacer can provide a "stealth" effect, creating a hydrophilic shield around the nanoparticle that can help to reduce non-specific protein adsorption (opsonization) and subsequent uptake by the reticuloendothelial system (RES), thereby prolonging circulation time. nih.govresearchgate.net
Table 1: Examples of Nanoparticle Surface Modification using Propargyl-PEG Linkers
| Nanoparticle Type | Propargyl-PEG Derivative Used | Attached Moiety | Purpose of Modification | Reference |
| Calcium Phosphate Nanoparticles | Propargyl-PEG3-aminooxy | Proteins, Gold Nanoparticles | Covalent surface functionalization for creating stable cargo attachment | researchgate.netmdpi.com |
| Liposomes | Propargyl-PEG3-alcohol (used to create HA-Alkyne) | Hyaluronic Acid | Targeted delivery to cancer cells | nih.govmit.edu |
| HIV-1 Envelope Trimers | Propargyl-PEG3-aminooxy | Calcium Phosphate Nanoparticles | Development of vaccine delivery systems | researchgate.net |
Investigation of PEGylation Effects on Pharmacokinetic Profiles in Research Models
The surface modification of therapeutic nanoparticles with linkers like this compound significantly influences their pharmacokinetic (PK) profile, which encompasses their absorption, distribution, metabolism, and excretion (ADME). The PEGylation of nanoparticles is a well-established strategy to improve their in vivo performance.
The primary effect of PEGylation is the extension of the nanoparticle's circulation half-life. issuu.comiris-biotech.de The hydrophilic PEG chains create a hydration layer around the nanoparticle, which sterically hinders the binding of opsonins, proteins that mark foreign particles for clearance by phagocytic cells of the RES, primarily in the liver and spleen. This "stealth" characteristic allows the nanoparticles to remain in circulation for longer periods, increasing the probability of them reaching their target site. researchgate.net
Research has explored the pharmacokinetic consequences of PEGylation in various preclinical models. For example, a study involving the radiolabeling of a tosylated propargyl-PEG3 precursor to create an 18F-labeled PEG3 molecule for conjugation to cross-linked iron oxide (CLIO) nanoparticles demonstrated the typical pharmacokinetic profile of such PEGylated nanoparticles. Dynamic PET/CT imaging in mice showed an initial distribution in the blood pool followed by gradual accumulation in the liver and lymphatic organs over several hours. acs.org This pattern is characteristic of nanoparticles that are slowly cleared from circulation.
The ability to track and quantify the biodistribution of nanoparticles functionalized with linkers like this compound is crucial for understanding their in vivo fate and for the rational design of more effective drug delivery systems. The data gathered from such pharmacokinetic studies provide valuable insights into how modifications at the molecular level translate to macroscopic behavior within a biological system.
Table 2: Illustrative Pharmacokinetic Parameters of PEGylated Nanoparticles in Preclinical Models
| Nanoparticle System | Animal Model | Key Pharmacokinetic Findings | Reference |
| 18F-labeled Propargyl-PEG3 conjugated to CLIO Nanoparticles | Mouse | Prolonged circulation with redistribution from blood pool to liver and lymphatic organs over 16 hours. | acs.org |
| Cationic Liposomes (PEGylated vs. Non-PEGylated) | Mouse | PEGylated liposomes showed reduced uptake by macrophages compared to non-PEGylated counterparts. | nih.gov |
| Hyaluronic Acid-functionalized Liposomes (via Propargyl-PEG) | In vitro (Ovarian Cancer Cells) | Enhanced association with target cells compared to non-targeted liposomes. | nih.gov |
Propargyl Peg3 Tos in Polymer Chemistry and Materials Science Research
Synthesis of Functional Polymers and Copolymers
The dual reactivity of Propargyl-PEG3-Tos provides a powerful platform for the synthesis of well-defined functional polymers, including complex architectures like graft and block copolymers. This linker can be used to introduce specific functionalities or to connect different polymer segments.
This compound is an ideal reagent for synthesizing both graft and block copolymers through controlled chemical strategies.
Graft Copolymers: These polymers consist of a main polymer backbone with side chains (grafts) attached. This compound can be used to introduce "clickable" propargyl groups onto a polymer backbone, which can then be used to graft on other molecules. For instance, a polymer with nucleophilic side chains (e.g., polylysine (B1216035) with amine groups) can react with the tosyl end of this compound. The resulting polymer is adorned with PEG-propargyl side chains, which are available for subsequent CuAAC reactions with azide-functionalized molecules or polymers. Conversely, a polymer backbone containing azide (B81097) groups can be directly "clicked" with the propargyl end of this compound, resulting in grafts with a terminal tosyl group for further nucleophilic reactions. This general "grafting-to" approach using click chemistry has been shown to be highly efficient for creating amphiphilic graft copolymers. researchgate.net
Block Copolymers: These are comprised of two or more distinct polymer chains linked together. The heterobifunctional nature of this compound allows it to act as a linking agent between two different pre-formed polymer blocks. For example, a polymer (Block A) with a terminal amine group can be reacted with the tosyl group of this compound. This creates a new macromolecule, Propargyl-PEG3-Block A, which has a terminal alkyne. This alkyne-terminated block can then be joined to a second polymer (Block B) that has a terminal azide group, using a CuAAC reaction to form the final A-B diblock copolymer. semanticscholar.org This modular strategy allows for the combination of polymers with disparate properties to create novel materials. cmu.edu
| Copolymer Type | Synthetic Strategy using this compound | Key Reactions |
|---|---|---|
| Graft Copolymer (Grafting-to) | 1. React polymer backbone with amine/thiol side chains with the tosyl group of this compound. 2. "Click" azide-functionalized molecules onto the resulting propargyl-grafted backbone. | Nucleophilic Substitution, CuAAC |
| Block Copolymer (A-B Diblock) | 1. React Polymer A-NH2 with this compound. 2. React the resulting Polymer A-PEG-Propargyl with Polymer B-N3. | Nucleophilic Substitution, CuAAC |
Hydrogels are three-dimensional polymer networks that can absorb large quantities of water, making them highly valuable in biomedical applications. nih.gov The formation of hydrogels requires the crosslinking of polymer chains. researchgate.net this compound can be instrumental in designing and executing various crosslinking strategies.
A primary method involves click chemistry. While this compound itself is not a direct crosslinker (as it has only one alkyne group), it can be used to functionalize multi-arm polymers. For example, a 4-arm PEG terminating in hydroxyl groups can be modified to bear terminal propargyl groups using this compound (following activation of the hydroxyls or conversion to a better nucleophile). mdpi.com This resulting multi-arm, alkyne-functionalized polymer can then be crosslinked with a molecule containing at least two azide groups (e.g., Azide-PEG-Azide) to form a chemically crosslinked hydrogel. The properties of the hydrogel, such as swelling ratio and mechanical strength, can be tuned by adjusting the concentration and molecular weight of the polymer precursors. mdpi.comnih.gov
Another strategy involves a dual-crosslinking system. A polymer could be functionalized with this compound via its tosyl group. This propargyl-functionalized polymer can then be crosslinked using a di-azide linker through click chemistry. This approach allows for the creation of hybrid polymer networks where different types of polymers can be linked together. nih.gov
| Hydrogel Formation Strategy | Role of this compound | Crosslinking Chemistry | Example System |
|---|---|---|---|
| Functionalization of Multi-Arm Precursors | Converts terminal functional groups (e.g., amines) on a multi-arm polymer into propargyl groups. | CuAAC | 4-arm Amine-PEG + this compound, followed by crosslinking with a di-azide molecule. |
| Creation of Hybrid Polymer Networks | Introduces a "clickable" handle onto a primary polymer chain. | Nucleophilic Substitution and CuAAC | Functionalize Polymer A (e.g., gelatin) with this compound, then crosslink with Azide-Polymer B-Azide. |
Advanced Material Surface Modification
Modifying the surface properties of materials is crucial for a vast range of applications, from biomedical implants to marine coatings. This compound serves as a powerful molecular tool for covalently grafting functional PEG chains onto various substrates.
Biofouling—the unwanted adsorption of proteins, cells, and microorganisms onto a surface—is a major challenge in many fields. researchgate.net Surfaces coated with polyethylene (B3416737) glycol (PEG) are known to resist biofouling, which makes them more biocompatible. nih.govsigmaaldrich.com this compound provides a versatile method for attaching these protective PEG layers.
The modification process can proceed via two main pathways depending on the surface chemistry of the substrate.
Via the Tosyl Group: A substrate can first be functionalized to present surface nucleophiles, such as amines or thiols. This compound is then introduced, and the tosyl group is displaced by the surface nucleophile, forming a stable covalent bond. This results in a surface densely coated with PEG chains that terminate in a propargyl group. axispharm.com This "grafting-to" approach has been shown to be highly effective. sigmaaldrich.com
Via the Propargyl Group: Alternatively, a surface can be functionalized with azide groups. The propargyl end of this compound can then be "clicked" onto the surface using a CuAAC reaction. broadpharm.com This method yields a PEGylated surface terminating in a reactive tosyl group, which could be used for further functionalization if desired.
Research has demonstrated that surfaces modified with PEG chains significantly reduce the non-specific adsorption of proteins like bovine serum albumin (BSA). nih.gov This protein resistance is a key indicator of an anti-fouling and biocompatible surface. nih.gov For example, studies on block copolymers containing PEG-grafted segments show substantially lower protein adsorption compared to unmodified polymer films. nih.gov
| Surface | Modification Strategy | Result | Key Finding |
|---|---|---|---|
| Amine-functionalized Silicon Wafer | React surface with the tosyl end of this compound. | Covalently grafted PEG layer with terminal propargyl groups. | Creates a hydrophilic, protein-resistant surface. nih.gov |
| Azide-functionalized Gold Surface | "Click" the propargyl end of this compound to the surface. | Covalently grafted PEG layer with terminal tosyl groups. | Significantly reduces non-specific protein adsorption. nih.gov |
| Various materials (e.g., stainless steel, nylon) | Use of adhesive primers (e.g., polydopamine) followed by PEG immobilization. | Inhibition of diatom adhesion in marine applications. nih.gov | Versatile method for creating anti-fouling coatings. nih.gov |
Smart materials are designed to change their properties in response to external stimuli such as pH, temperature, or light. The orthogonal reactivity of this compound makes it an excellent candidate for building such systems in a modular fashion. A surface or polymer can be functionalized with this compound, using one of its reactive ends for stable anchoring, while leaving the other end free to attach a "smart" component.
For example, a material surface can be grafted with this compound via the tosyl-amine reaction. The resulting field of terminal propargyl groups acts as a platform for "clicking" on stimuli-responsive molecules. An azide-terminated, pH-sensitive peptide could be attached, causing a change in surface charge or conformation in response to pH fluctuations. Similarly, an azide-functionalized thermoresponsive polymer, such as poly(N-isopropylacrylamide) (PNIPAM), could be grafted to create a surface whose hydrophilicity changes dramatically with temperature.
This modular approach allows for the rational design of complex systems where a stable, biocompatible PEG spacer connects a substrate to a functional, responsive element. The reliability of the click reaction ensures high efficiency in the final assembly step, facilitating the creation of sophisticated materials for applications in targeted drug delivery, diagnostics, and tissue engineering.
Analytical Characterization and Quality Assessment in Research Contexts
Spectroscopic Methodologies for Structural Confirmation
Spectroscopic techniques are indispensable for the structural elucidation of synthetic compounds like Propargyl-PEG3-Tos. These methods provide detailed information about the molecular framework and the presence of specific functional groups, ensuring the compound's identity and integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. Both ¹H and ¹³C NMR are crucial for the characterization of this compound, providing a detailed map of the hydrogen and carbon atoms within the molecule.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the propargyl, PEG, and tosyl moieties are expected. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the aromatic protons of the tosyl group typically appear in the downfield region (around 7.3-7.8 ppm), while the methylene (B1212753) protons of the PEG chain would be observed in the mid-field region (approximately 3.6-4.2 ppm). The terminal alkyne proton is characterized by a unique upfield shift (around 2.4 ppm). The integration of these signals provides a quantitative measure of the number of protons in each environment, confirming the stoichiometry of the different parts of the molecule.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the tosyl group and the aromatic carbons will resonate at lower fields, while the sp-hybridized carbons of the alkyne and the sp³-hybridized carbons of the PEG chain will appear at higher fields.
The purity of the sample can also be assessed by the absence of signals from impurities or starting materials. A clean NMR spectrum is a strong indicator of a high-purity compound.
Table 1: Representative ¹H NMR and ¹³C NMR Data for a Propargyl-PEG-Tos Derivative
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| Tosyl-CH₃ | 2.45 (s) | 21.6 |
| Alkyne-H | 2.42 (t) | 74.8 |
| PEG-CH₂ | 3.60-3.75 (m) | 68.5-70.5 |
| Propargyl-CH₂ | 4.20 (d) | 58.5 |
| Tosyl-CH₂ | 4.15 (t) | 69.2 |
| Aromatic-H (Tosyl) | 7.35 (d), 7.80 (d) | 128.0, 129.9, 133.0, 144.8 |
| Alkyne-C | - | 79.9 |
Note: The data presented is representative of a closely related Propargyl-PEG-Tos structure and is intended for illustrative purposes. Actual chemical shifts may vary slightly based on the specific PEG chain length and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis. For this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to generate intact molecular ions.
The ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M+Na]⁺), confirming its molecular weight of 298.35 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing further structural confirmation. The fragmentation pattern would be expected to show characteristic losses corresponding to the different functional groups within the molecule. For example, cleavage of the tosyl group (155 Da) or fragmentation within the PEG chain (loss of 44 Da units, corresponding to C₂H₄O) would be anticipated. The observation of fragments corresponding to the propargyl-PEG portion and the tosyl group provides strong evidence for the correct connectivity of the molecule.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (expected) | Description |
| [M+H]⁺ | 299.36 | Protonated molecule |
| [M+Na]⁺ | 321.34 | Sodiated adduct |
| [M-Tos+H]⁺ | 144.11 | Loss of the tosyl group |
| [Propargyl-PEG3]⁺ | 129.12 | Fragment corresponding to the propargyl-PEG3 moiety |
Chromatographic Techniques for Purity and Conjugate Analysis
Chromatographic methods are essential for separating this compound from any unreacted starting materials, byproducts, or subsequent conjugates. These techniques are crucial for assessing purity and monitoring the progress of reactions involving this linker.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for the separation, identification, and quantification of compounds in a mixture. cd-bioparticles.net For this compound, reversed-phase HPLC (RP-HPLC) is a commonly used method. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.
RP-HPLC can be effectively used to monitor the synthesis of this compound by separating the product from the starting materials and any intermediates. The purity of the final product can be determined by the area of the main peak relative to the total area of all peaks in the chromatogram. Furthermore, when this compound is used in a conjugation reaction, HPLC can track the consumption of the linker and the formation of the desired product. cd-bioparticles.net The choice of detector, such as a UV detector (as the tosyl group is UV active) or an evaporative light scattering detector (ELSD), is important for sensitive detection. impactanalytical.com
Table 3: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) for Polymer and Bioconjugate Sizing
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. This technique is particularly useful for analyzing polymers and for assessing the successful conjugation of this compound to larger molecules such as proteins or other polymers.
While this compound itself is a small molecule and its analysis by GPC/SEC would be challenging, this technique becomes critical when analyzing its conjugation products. For instance, when this compound is attached to a protein, the resulting bioconjugate will have a larger hydrodynamic volume than the unconjugated protein. GPC/SEC can effectively separate the conjugated protein from the unconjugated protein and any excess linker, allowing for the assessment of conjugation efficiency. The elution volume of the conjugate will be smaller than that of the starting protein, indicating an increase in size. The use of appropriate calibration standards is essential for estimating the molecular weight of the resulting conjugate. researchgate.net
Table 4: Illustrative GPC/SEC Data for a Protein Before and After Conjugation with a PEG Linker
| Sample | Retention Time (min) | Apparent Molecular Weight (kDa) |
| Unconjugated Protein | 12.5 | 50 |
| Protein-PEG Conjugate | 11.2 | 55 |
Note: The data is illustrative and the actual retention times and apparent molecular weights will depend on the specific protein, PEG linker, and GPC/SEC system used.
Emerging Research Directions and Future Perspectives for Propargyl Peg3 Tos
Exploration of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Propargyl-PEG3-Tos Derivatives
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, and the propargyl group of this compound readily participates in this reaction. cd-bioparticles.netbroadpharm.com However, the cytotoxicity of copper catalysts limits its application in living systems. magtech.com.cn This has spurred research into strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free alternative. magtech.com.cnnih.gov The driving force for SPAAC is the high ring strain of cyclic alkynes, which significantly lowers the activation energy of the cycloaddition with azides. magtech.com.cnnih.gov
Future research is focused on developing this compound derivatives that can efficiently undergo SPAAC. This involves chemically modifying the terminal alkyne of this compound to create a strained cyclooctyne (B158145). The core concept is to replace the tosyl group with a nucleophile to attach a precursor that can then be cyclized to form a strained alkyne.
Key Research Strategies:
Synthesis of Strained Cyclooctynes: Researchers are exploring synthetic routes to convert the linear alkyne of this compound into a more reactive cyclic alkyne, such as dibenzocyclooctyne (DIBO) or difluorobenzocyclooctyne (DIFBO). magtech.com.cnresearchgate.net Modifications to the cyclooctyne ring, such as the introduction of fluorine atoms or the fusion of aryl rings, have been shown to enhance reaction kinetics. magtech.com.cnresearchgate.net For example, the oxidation of an alcohol to a ketone within a cyclooctyne structure can increase the rate of SPAAC. nih.gov
Derivatization for Enhanced Reactivity: The tosyl group of this compound can be substituted with various nucleophiles to introduce functionalities that facilitate the formation of strained alkynes. cd-bioparticles.netbroadpharm.com This allows for the creation of a library of this compound derivatives tailored for specific SPAAC reactions.
| Derivative Type | Precursor for | Potential Advantage in SPAAC |
| Propargyl-PEG3-Azide | CuAAC or SPAAC | Can react with strained alkynes like DBCO or BCN. |
| Propargyl-PEG3-Bromide | Nucleophilic Substitution | Can be used to introduce functionalities for subsequent cyclization. medchemexpress.comcreative-biolabs.com |
| Propargyl-PEG3-Acid | Amide Bond Formation | Allows conjugation to amines, followed by modification to a strained alkyne. broadpharm.com |
| Propargyl-PEG3-Amine | Reaction with Activated Esters | Enables linkage to molecules that can be converted to strained alkynes. broadpharm.com |
The development of these derivatives will enable the use of this compound in live-cell imaging and other in vivo applications where copper toxicity is a concern. magtech.com.cn
Integration in High-Throughput Screening and Combinatorial Chemistry
High-throughput screening (HTS) and combinatorial chemistry are powerful tools in drug discovery, allowing for the rapid synthesis and evaluation of large libraries of compounds. assaygenie.comnih.govnih.gov The "click" functionality of this compound makes it an ideal building block for constructing diverse molecular libraries. cd-bioparticles.netbroadpharm.com
Applications in HTS and Combinatorial Chemistry:
Scaffold for Library Synthesis: this compound can serve as a central scaffold. The tosyl group can be reacted with a library of nucleophiles, while the propargyl group can be "clicked" with a library of azides. cd-bioparticles.netbroadpharm.com This modular approach allows for the rapid generation of a large number of distinct compounds. nih.gov
Surface Immobilization for Screening: The tosyl group can be used to immobilize this compound onto a solid support. cd-bioparticles.netbroadpharm.com The exposed propargyl group is then available to react with a library of azide-containing small molecules, peptides, or other compounds of interest. cd-bioparticles.netbroadpharm.com This allows for the creation of arrays for HTS assays. assaygenie.com
Fragment-Based Drug Discovery: In fragment-based screening, small, low-affinity molecules that bind to a biological target are identified and then linked together to create a higher-affinity lead compound. This compound can be used as a flexible linker to connect these fragments, with the click reaction providing a reliable method for conjugation. cd-bioparticles.netbroadpharm.com
The integration of this compound into HTS and combinatorial chemistry workflows can accelerate the identification of new drug candidates and biological probes. nih.govnih.gov
Advanced Computational Modeling for Reaction Design and Prediction
Computational modeling is becoming an indispensable tool in modern chemistry for predicting reaction outcomes and designing novel molecules. plos.orgresearchgate.netacs.org For this compound, computational approaches can provide valuable insights into its reactivity and guide the synthesis of new derivatives.
Key Areas of Computational Modeling:
Reaction Kinetics Prediction: Density Functional Theory (DFT) calculations can be used to model the transition states of both CuAAC and SPAAC reactions involving this compound and its derivatives. researchgate.netnih.gov This allows for the prediction of reaction rates and the identification of structural modifications that can enhance reactivity. researchgate.netnih.gov
Virtual Screening and Library Design: Software like AutoClickChem can perform click chemistry reactions in silico, enabling the creation and screening of vast virtual libraries of compounds derived from this compound. plos.orgresearchgate.net This computational pre-screening can prioritize the synthesis of compounds with the highest predicted activity, saving time and resources. nih.govplos.orgresearchgate.net
Modeling Bioconjugation: Computational models can simulate the interaction of this compound-conjugated molecules with their biological targets. This can help in designing linkers with optimal length and flexibility for specific applications, such as targeted drug delivery or biosensor development.
| Computational Method | Application to this compound | Research Finding/Goal |
| Density Functional Theory (DFT) | Modeling reaction pathways and transition states of click reactions. | Predict reaction kinetics and guide the design of more reactive derivatives. researchgate.netnih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the conformational behavior of this compound conjugates. | Understanding how the PEG linker influences the interaction with biological targets. |
| Virtual Screening | In silico generation and screening of combinatorial libraries. | Identify promising drug candidates or probes before a chemical synthesis. plos.orgresearchgate.net |
By combining computational modeling with experimental work, researchers can accelerate the development of new applications for this compound.
Opportunities in Niche Biotechnological and Nanotechnology Applications
The unique properties of this compound are opening up opportunities in specialized areas of biotechnology and nanotechnology.
Emerging Applications:
Targeted Drug Delivery: The propargyl group can be used to attach targeting ligands (e.g., peptides, antibodies) to drug-loaded nanoparticles functionalized with azide (B81097) groups. nih.govnih.gov The tosyl end can be used to conjugate the linker to the nanoparticle surface or to another component of the delivery system. cd-bioparticles.netbroadpharm.com The PEG spacer enhances the biocompatibility and circulation time of the nanoparticles. cd-bioparticles.netbroadpharm.comnih.gov
Biosensor Development: this compound can be used to immobilize bioreceptors (e.g., enzymes, antibodies) onto the surface of biosensors. nih.govmdpi.com The tosyl group allows for covalent attachment to the sensor surface, while the propargyl group can be used to attach a signaling molecule or another component of the detection system via click chemistry. cd-bioparticles.netbroadpharm.comnih.gov This precise control over orientation and spacing can improve sensor sensitivity and performance. nih.govmdpi.com
Nanoparticle Functionalization: The bifunctionality of this compound makes it an excellent tool for the surface modification of nanoparticles. cd-bioparticles.netbroadpharm.com One end can be used to attach the linker to the nanoparticle core, while the other end can be conjugated to a wide variety of molecules, including fluorescent dyes, targeting agents, or therapeutic payloads. cd-bioparticles.netbroadpharm.combroadpharm.com This allows for the creation of multifunctional nanoparticles for imaging, diagnostics, and therapy.
As research in these areas continues to advance, the demand for versatile linkers like this compound is expected to grow, driving further innovation in its synthesis and application.
Q & A
Basic Question: What are the critical parameters for synthesizing Propargyl-PEG3-Tos with high purity?
Answer:
Synthesis requires precise control of reaction stoichiometry, solvent selection, and temperature. For example:
- Stoichiometry: Ensure a 1:1 molar ratio between the propargyl group and the tosyl-PEG3 precursor to minimize unreacted starting materials .
- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) is recommended to prevent hydrolysis of the tosyl group .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC is essential for isolating the product. Monitor purity via H NMR for characteristic peaks (e.g., propargyl proton at ~2.4 ppm, PEG methylene protons at 3.5–3.7 ppm) .
Basic Question: How do researchers characterize the stability of this compound under varying storage conditions?
Answer:
Stability studies should include:
- Temperature: Store aliquots at -20°C, 4°C, and room temperature. Assess degradation via LC-MS over 30 days.
- Humidity: Use desiccators with controlled humidity levels (e.g., 30%, 60%) to test hygroscopicity.
- Light exposure: Compare samples stored in amber vials vs. clear glass to evaluate photodegradation.
Report degradation products (e.g., free tosyl groups or PEG chain oxidation) using high-resolution mass spectrometry (HRMS) and quantify via integration of HPLC chromatograms .
Advanced Question: What experimental strategies resolve contradictions in reported reactivity of this compound in click chemistry applications?
Answer:
Discrepancies in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) efficiency may arise from:
- PEG chain hydration: PEG3’s hydrophilicity can reduce reaction rates in aqueous buffers. Test solvent systems (e.g., DMSO/water mixtures) to optimize solubility .
- Copper ligand effects: Compare tris(benzyltriazolylmethyl)amine (TBTA) vs. tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligands to mitigate copper-induced side reactions .
- Quantitative analysis: Use H NMR to track alkyne consumption or fluorescence assays (e.g., BODIPY-azide conjugates) for real-time monitoring .
Advanced Question: How can researchers design controlled experiments to assess the impact of PEG chain length on this compound’s bioconjugation efficiency?
Answer:
A systematic approach includes:
- Comparative synthesis: Prepare analogs with PEG1, PEG3, and PEG5 chains using identical tosylation protocols .
- Kinetic studies: Measure reaction rates of each analog with model azides (e.g., benzyl azide) under standardized conditions (pH 7.4, 25°C).
- Structural analysis: Correlate PEG length with steric hindrance using molecular dynamics simulations (e.g., GROMACS) to predict accessibility of the propargyl group .
Publish raw kinetic data and simulation parameters to enable reproducibility .
Advanced Question: What methodologies address batch-to-batch variability in this compound synthesis for reproducible in vitro studies?
Answer:
Mitigate variability through:
- Quality control (QC) protocols: Implement LC-MS and C NMR for every batch to confirm molecular weight and functional group integrity .
- Standardized documentation: Record exact reaction times, solvent lot numbers, and purification gradients. Share datasets via repositories like Zenodo for peer validation .
- Interlaboratory validation: Collaborate with independent labs to replicate synthesis and application workflows, using statistical tools (e.g., ANOVA) to assess consistency .
Basic Question: Which analytical techniques are most reliable for confirming the absence of residual tosyl chloride in this compound batches?
Answer:
- HPLC-UV: Use a C18 column with acetonitrile/water (70:30) mobile phase; residual tosyl chloride elutes earlier (~2.5 min) than this compound (~4.0 min) .
- Ion chromatography (IC): Detect chloride ions (from hydrolyzed tosyl chloride) with a detection limit of <1 ppm .
- Colorimetric assay: React samples with 4-(4-nitrobenzyl)pyridine (NBP) to detect electrophilic impurities; absorbance at 540 nm correlates with tosyl chloride concentration .
Advanced Question: How should researchers design a study to evaluate this compound’s compatibility with thiol-containing biomolecules?
Answer:
- Competitive reactivity assays: Incubate this compound with cysteine-rich proteins (e.g., bovine serum albumin) and track thiol-alkyne side reactions via Ellman’s assay .
- Protection strategies: Compare results with/without tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds and assess unintended crosslinking .
- Mass spectrometry: Identify adducts (e.g., PEG3-Tos-cysteine conjugates) using MALDI-TOF or ESI-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
